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molecular formula C8H6Br2N2OS B8290863 5,7-Dibromo-6-methoxy-1,3-benzothiazol-2-amine

5,7-Dibromo-6-methoxy-1,3-benzothiazol-2-amine

Cat. No. B8290863
M. Wt: 338.02 g/mol
InChI Key: WXAKMLDDCWGCNO-UHFFFAOYSA-N
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Patent
US09181234B2

Procedure details

Anhydrous DMSO (2 mL) was added to a mixture of ethyl N-[(2,3,5-tribromo-4-methoxy-phenyl)carbamothioyl]carbamate (426 mg, 1.02 mmol), CuO (8 mg, 0.10 mmol) and potassium carbonate (211 mg, 1.53 mmol). The mixture was sonicated then heated to 90° C. in a pre-heated heating block under air. The mixture was cooled to rt after 55 minutes and diluted with water. The mixture was extracted into EtOAc (3×50 mL) and the combined organic layers were washed with water then brine. The organic layer was dried over Na2SO4 and the mixture filtered through a PTFE filter to remove copper salts, then the filtrate was concentrated to dryness under reduced pressure. The desired compound was obtained as an off-white solid, 208 mg (60% over 2 steps). m/z: 337.01/339.01/340.97 [M+H]+.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
ethyl N-[(2,3,5-tribromo-4-methoxy-phenyl)carbamothioyl]carbamate
Quantity
426 mg
Type
reactant
Reaction Step One
[Compound]
Name
CuO
Quantity
8 mg
Type
reactant
Reaction Step One
Quantity
211 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(C)=O.Br[C:6]1[C:11]([Br:12])=[C:10]([O:13][CH3:14])[C:9]([Br:15])=[CH:8][C:7]=1[NH:16][C:17]([NH:19]C(=O)OCC)=[S:18].C(=O)([O-])[O-].[K+].[K+]>O>[Br:15][C:9]1[C:10]([O:13][CH3:14])=[C:11]([Br:12])[C:6]2[S:18][C:17]([NH2:19])=[N:16][C:7]=2[CH:8]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
CS(=O)C
Name
ethyl N-[(2,3,5-tribromo-4-methoxy-phenyl)carbamothioyl]carbamate
Quantity
426 mg
Type
reactant
Smiles
BrC1=C(C=C(C(=C1Br)OC)Br)NC(=S)NC(OCC)=O
Name
CuO
Quantity
8 mg
Type
reactant
Smiles
Name
Quantity
211 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was sonicated
TEMPERATURE
Type
TEMPERATURE
Details
heating block under air
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to rt after 55 minutes
Duration
55 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted into EtOAc (3×50 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
the mixture filtered through a PTFE
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
to remove copper salts
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C2=C(N=C(S2)N)C1)Br)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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